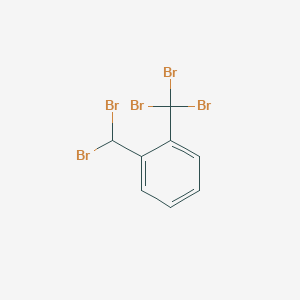![molecular formula C90H138Sn3 B14336508 Bis[2,4,6-tri(propan-2-yl)phenyl]tin CAS No. 98526-67-1](/img/structure/B14336508.png)
Bis[2,4,6-tri(propan-2-yl)phenyl]tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2,4,6-tri(propan-2-yl)phenyl]tin is an organotin compound characterized by the presence of two 2,4,6-tri(propan-2-yl)phenyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,4,6-tri(propan-2-yl)phenyl]tin typically involves the reaction of 2,4,6-tri(propan-2-yl)phenyl lithium with tin tetrachloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: Typically conducted at low temperatures to control the reactivity of the organolithium reagent.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2,4,6-tri(propan-2-yl)phenyl]tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed.
Major Products Formed
Oxidation: Tin oxides and substituted organotin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin derivatives.
Applications De Recherche Scientifique
Bis[2,4,6-tri(propan-2-yl)phenyl]tin has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of Bis[2,4,6-tri(propan-2-yl)phenyl]tin involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through:
Molecular Targets: Enzymes, receptors, and metal ions.
Pathways Involved: Catalytic cycles in organic synthesis, cellular signaling pathways in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Triisopropylamine
Comparison
Bis[2,4,6-tri(propan-2-yl)phenyl]tin is unique due to its tin center, which imparts distinct chemical reactivity and applications compared to similar compounds like dicyclohexyl(2,4,6-triisopropylphenyl)phosphine and triisopropylamine. The presence of tin allows for unique catalytic properties and potential biological activities not observed in phosphorus or nitrogen analogs.
Propriétés
Numéro CAS |
98526-67-1 |
|---|---|
Formule moléculaire |
C90H138Sn3 |
Poids moléculaire |
1576.2 g/mol |
Nom IUPAC |
bis[2,4,6-tri(propan-2-yl)phenyl]tin |
InChI |
InChI=1S/6C15H23.3Sn/c6*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;;/h6*7-8,10-12H,1-6H3;;; |
Clé InChI |
CHJAVRXYLATBDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



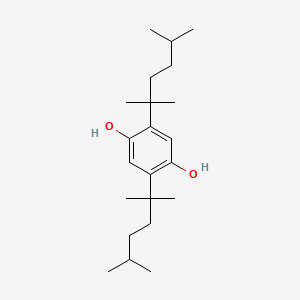
![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)
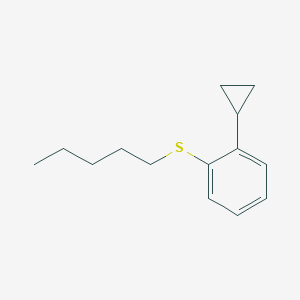
![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)

![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)
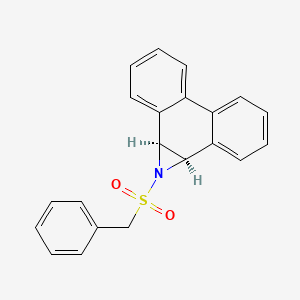
![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)

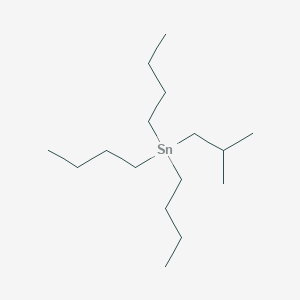
![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B14336484.png)

